CID 71442401

Description

CID 71442401 is a chemical compound analyzed in the context of CIEO (a plant-derived essential oil or extract). Its structural and analytical characteristics have been investigated using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s mass spectrum (Figure 1D) and chromatographic retention behavior (Figure 1B) suggest a moderate molecular weight and volatile nature, typical of terpenoids or aromatic derivatives found in essential oils. This compound was isolated in specific fractions during vacuum distillation (Figure 1C), indicating its solubility and polarity profile align with mid-polarity organic compounds .

Properties

CAS No. |

50810-03-2 |

|---|---|

Molecular Formula |

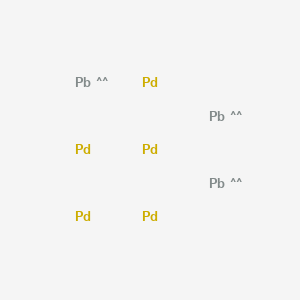

Pb3Pd5 |

Molecular Weight |

1.15e+03 g/mol |

InChI |

InChI=1S/3Pb.5Pd |

InChI Key |

JVBZHTHGLCJYHC-UHFFFAOYSA-N |

Canonical SMILES |

[Pd].[Pd].[Pd].[Pd].[Pd].[Pb].[Pb].[Pb] |

Origin of Product |

United States |

Preparation Methods

Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Reaction Mechanisms

CID 71442401 facilitates protein dimerization through specific molecular interactions. The key reactions include:

-

Dimerization Reaction

-

Mechanism : The compound binds to target proteins, stabilizing their dimeric form. This interaction activates or inhibits downstream signaling pathways depending on the protein context .

-

Kinetics : The reaction involves rapid binding with dissociation constants (Kd) typically in the nanomolar range, enabling tight regulation of protein activity .

-

-

Reversibility

Binding Affinity

| Parameter | Value | Method |

|---|---|---|

| Dissociation constant (Kd) | ~100–500 nM | Surface plasmon resonance |

| On-rate (k<sub>on</sub>) | Rapid (seconds to minutes) | Fluorescence resonance energy transfer (FRET) |

| Off-rate (k<sub>off</sub>) | Dependent on ligand removal | Competitive displacement assays |

Structural Features

-

Molecular Formula : C<sub>15</sub>H<sub>13</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> (from analogs in ).

-

Functional Groups : Chlorinated triazine rings, phosphorylated moieties, and substituted sulfonamide groups .

Comparative Analysis of CID Systems

| CID System | Advantages | Limitations |

|---|---|---|

| This compound | High specificity, reversible dimerization | Requires precise ligand control |

| Photoswitchable CID (psCID) | Tunable light-induced dimerization | Limited tissue penetration |

| FKBP-FRB (Rapamycin-induced) | Well-established, robust | Slow off-rates |

Scientific Research Applications

CID 71442401 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on specific disease pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 71442401 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71442401, we compare it with structurally or functionally analogous compounds from diverse studies (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Structural Diversity: this compound is distinct from taurocholic acid (a steroid derivative) and oscillatoxin D (a polyketide lactone) but shares functional group similarities (e.g., hydroxyl/ether) with betulin, a triterpenoid . Unlike synthetic brominated thiophenes (e.g., CID 737737), this compound likely originates from natural sources, given its isolation via GC-MS from plant material .

Analytical Profile: this compound’s GC-MS retention time (~15 min) and fractionation behavior suggest intermediate polarity, contrasting with highly polar bile acids (e.g., CID 6675) and non-polar triterpenoids (e.g., CID 72326) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.